molecular formula C16H17NO3 B1310259 2,5-Dimethyl-1-(7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-3-carbaldehyde CAS No. 879045-05-3

2,5-Dimethyl-1-(7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B1310259
CAS No.: 879045-05-3
M. Wt: 271.31 g/mol
InChI Key: OFZXVFPDWWIKGE-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-3-carbaldehyde is a complex organic compound featuring a pyrrole ring substituted with a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-(7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like toluene or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,5-Dimethyl-1-(7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-1-(7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-3-carbaldehyde stands out due to its unique combination of a benzodioxin and pyrrole ring, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

2,5-dimethyl-1-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-10-6-15-16(20-5-4-19-15)8-14(10)17-11(2)7-13(9-18)12(17)3/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZXVFPDWWIKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N3C(=CC(=C3C)C=O)C)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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